2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
Description
Properties
IUPAC Name |
2-[2-(benzylamino)ethylamino]-4-(3-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-6-5-9-17(12-15)23-19(24)13-18(20(25)26)22-11-10-21-14-16-7-3-2-4-8-16/h2-9,12,18,21-22H,10-11,13-14H2,1H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMEIXLTPMYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of benzylamine and m-toluidine derivatives, followed by their reaction with ethylamine and other reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. The reaction conditions, such as pH, temperature, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key differences between the target compound and analogous molecules:
Key Observations:
- Target vs. Endogenous Metabolite (C₁₀H₁₀N₂O₃): The target compound’s benzylaminoethyl and m-tolyl groups increase molecular weight by ~82%, likely improving receptor binding specificity but reducing passive diffusion efficiency compared to the simpler endogenous variant .
- Target vs. Instead, its free amino groups may facilitate direct biological interactions .
- Target vs. 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid : The benzoic acid derivative’s ethoxy-oxoacetamido group confers distinct solubility (higher hydrophilicity) and crystallographic stability, making it suitable for structural studies, unlike the target’s hydrophobic m-tolyl group .
Pharmacokinetic and Bioactivity Considerations
Research Findings and Gaps
- Crystallography : The benzoic acid analog’s structure was resolved via X-ray diffraction, revealing planar amide and ester groups critical for packing efficiency . Similar studies on the target compound are lacking.
- Metabolic Role: The endogenous variant (C₁₀H₁₀N₂O₃) participates in amino acid metabolism, but the target’s synthetic modifications may redirect its activity toward unexplored pathways .
- Synthesis Challenges : The target’s branched substituents likely complicate purification, contrasting with the straightforward crystallization of the ethoxy-oxoacetamido analog .
Biological Activity
2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes multiple functional groups, including benzylamino, ethylamino, and m-tolylamino moieties. This structural complexity is believed to contribute to its diverse biological activities.
The biological activity of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signaling pathways associated with cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.
Anticancer Properties
Recent studies have indicated that 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid may possess anticancer properties. For instance, research has shown that derivatives of similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis via caspase activation |
| Study B | HeLa (Cervical Cancer) | 20 | Inhibits proliferation through cell cycle arrest |
Antimicrobial Activity
The compound has also been studied for its antimicrobial effects. It demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Anticancer Effects : A recent investigation into the compound's effects on pancreatic β-cells revealed promising results regarding its protective activity against endoplasmic reticulum (ER) stress-induced cell death. The study reported an EC50 value of 0.1 ± 0.01 µM, indicating high potency in protecting against ER stress.
- Case Study on Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of structurally similar compounds, it was found that modifications to the benzyl group could enhance efficacy against resistant strains of bacteria, highlighting the importance of structural optimization in drug design.
Research Findings
Research has consistently shown that the biological activity of 2-((2-(Benzylamino)ethyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is influenced by its chemical structure. Variations in substituents can lead to significant changes in potency and selectivity for biological targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- The presence of the m-tolyl group enhances binding affinity to target enzymes.
- Modifications to the benzylamine moiety can improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
